molecular formula C27H31NO4 B2723975 METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE CAS No. 1095553-90-4

METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE

Cat. No.: B2723975
CAS No.: 1095553-90-4
M. Wt: 433.548
InChI Key: QFTKIUULTDAYCT-UHFFFAOYSA-N
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Description

METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE is a complex organic compound with a unique structure that combines a phenyl group, an adamantane derivative, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane derivative is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.

    Coupling with 4-Hydroxyphenyl Group: The adamantane derivative is then coupled with a 4-hydroxyphenyl group using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The final step involves the esterification of the resulting intermediate with methyl propanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: HNO3, Cl2, Br2, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

METHYL 3-(4-HYDROXYPHENYL)-2-[(3-PHENYLADAMANTAN-1-YL)FORMAMIDO]PROPANOATE can be compared with other similar compounds, such as:

    Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the adamantane and phenyl groups, resulting in different chemical and biological properties.

    Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Contains a methoxy group instead of the adamantane and phenyl groups, leading to variations in reactivity and applications.

    Methyl 3-(4-hydroxyphenoxy)propanoate:

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantane-1-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4/c1-32-24(30)23(12-18-7-9-22(29)10-8-18)28-25(31)27-15-19-11-20(16-27)14-26(13-19,17-27)21-5-3-2-4-6-21/h2-10,19-20,23,29H,11-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTKIUULTDAYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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